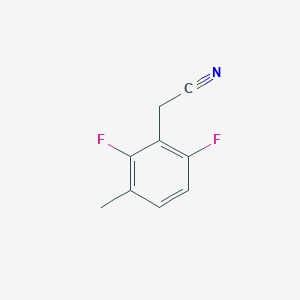

2,6-Difluoro-3-Methylphenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated phenylacetonitrile derivatives can be complex due to the presence of fluorine atoms, which can affect the reactivity of the molecule. In the case of difluoro(trimethylsilyl)acetonitrile, the synthesis involved the insertion of difluorocarbene into silyl cyanide, indicating that similar strategies might be applicable for synthesizing 2,6-Difluoro-3-Methylphenylacetonitrile by modifying the phenyl ring or the acetonitrile moiety with fluorine atoms .

Molecular Structure Analysis

The molecular structure of fluorinated phenylacetonitriles can be significantly influenced by the presence of fluorine atoms, which are highly electronegative and can alter the electronic distribution within the molecule. The study of pentafluorophenylacetonitrile (PFPA) and its reaction with guanidine-like bases provides insights into the structure of the products, which include dimers and oligomers. These structures were visualized using PM5 semiempirical calculations, suggesting that computational methods could be employed to predict the structure of 2,6-Difluoro-3-Methylphenylacetonitrile .

Chemical Reactions Analysis

The reactivity of fluorinated phenylacetonitriles with various bases and nucleophiles has been explored. For instance, PFPA reacts with strong N-bases to form substituted dimers and oligomers, indicating that 2,6-Difluoro-3-Methylphenylacetonitrile might also undergo similar reactions with bases to form complex products . Additionally, difluoro(trimethylsilyl)acetonitrile has been shown to be a good cyanodifluoromethylating reagent for aldehydes and imines, suggesting potential reactivity patterns for 2,6-Difluoro-3-Methylphenylacetonitrile in the presence of suitable reaction partners .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylacetonitriles are not directly discussed in the provided papers. However, the studies of related compounds suggest that the introduction of fluorine atoms can significantly affect properties such as reactivity, boiling point, and solubility. The use of spectroscopic methods like 19F NMR and FT-IR in the analysis of PFPA and its reaction products indicates that these techniques could be useful in characterizing the physical and chemical properties of 2,6-Difluoro-3-Methylphenylacetonitrile .

Applications De Recherche Scientifique

Electrochemical Applications

2,6-Difluoro-3-Methylphenylacetonitrile is involved in various electrochemical reactions. For instance, it plays a role in the electrochemical fluorination of methyl cinnamates in ethylamine and hydrofluoric acid in acetonitrile. This process results in diastereoisomeric mixtures of difluoro-phenylpropionates and fluoroacetamides, with the fluorination influenced by substituents (Dmowski & Kozłowski, 1997).

Polymer Synthesis

The compound is instrumental in the creation of multicyclic poly(benzonitrile ether)s. This involves polycondensation with 1,1,1-tris(4-hydroxyphenyl)ethane, leading to various polyethers and oligomers. The process is influenced by different solvent conditions and monomer ratios (Kricheldorf et al., 2005).

Corrosion Inhibition

2,6-Difluoro-3-Methylphenylacetonitrile derivatives show potential as corrosion inhibitors. They have been studied for their efficiency in protecting mild steel in acidic environments. Their adsorption on metal surfaces follows Langmuir isotherms, with significant inhibition efficiencies reported (Verma, Quraishi, & Singh, 2015).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, 2,6-Difluoro-3-Methylphenylacetonitrile is used for regioselective metallation in the synthesis of various derivatives. This process is guided by the presence of fluorine rather than amide substituents (Thornton & Jarman, 1990). Additionally, it has been used in the synthesis of specific GABA agonists, highlighting its relevance in medicinal chemistry (Gauthier et al., 2005).

Solar Cell Applications

The compound also finds application in the field of solar cell technology. It has been used in the synthesis of novel acceptors for nonfullerene polymer solar cells, contributing to the development of high-efficiency solar energy harvesting materials (Wang et al., 2018).

Safety and Hazards

This compound is classified as harmful and an irritant . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Propriétés

IUPAC Name |

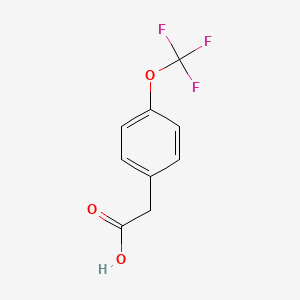

2-(2,6-difluoro-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRRAKSFMPQZLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378918 |

Source

|

| Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-Methylphenylacetonitrile | |

CAS RN |

261944-04-1 |

Source

|

| Record name | 2,6-Difluoro-3-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.